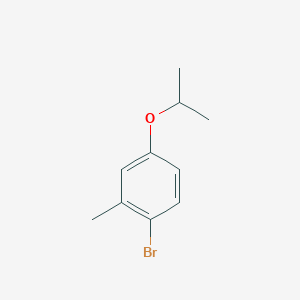

2-Bromo-5-isopropoxytoluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

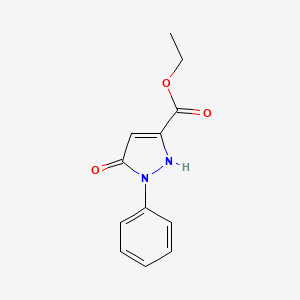

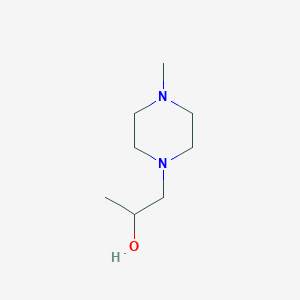

2-Bromo-5-isopropoxytoluene, also known as 1-bromo-4-isopropoxy-2-methylbenzene, is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.12 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-isopropoxytoluene is 1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isopropoxy group attached to it, along with a methyl group.Physical And Chemical Properties Analysis

2-Bromo-5-isopropoxytoluene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Polymer Synthesis

2-Bromo-5-isopropoxytoluene is utilized in polymer synthesis. For instance, the polymerization of related compounds with isopropylmagnesium chloride and nickel catalysts produces poly(3-hexylthiophene) with very low polydispersity. This process involves quenching with hydrochloric acid, promoting protonolysis before the coupling reaction (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Halogenation in Organic Chemistry

The compound plays a role in various halogenation processes in organic chemistry. For example, the use of N-Halosuccinimide and acidic catalysts in ring halogenations of polyalkylbenzenes has been studied. Such methodologies enable the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).

Synthesis of Medical Intermediates

It is also involved in the synthesis of medical intermediates. For instance, 2-Bromo-6-fluorotoluene, an important medical intermediate, is prepared from 2-Amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution and Schiemann reaction (Li Jiang-he, 2010).

Application in Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction utilizes derivatives of compounds like 2-bromo-5-isopropoxytoluene. This method involves reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids to synthesize thiophene derivatives, which show potential medicinal applications due to their biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015).

Kinetic Studies in Polymerization

Kinetic studies of the controlled polymerization of related thiophene derivatives using Ni(dppp)Cl2 as a catalyst and LiCl as an additive reveal that propagation rate constants are significantly influenced by the ratio of LiCl to monomer. This research is pivotal in the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).

Molecular Dynamics Simulation in Chemical Extraction

In chemical extraction processes, 2-Bromo-5-isopropoxytoluene derivatives have been studied. For instance, the extraction kinetic mechanism of Ni(II) with a similar compound was analyzed, revealing the formation of a Ni(II) complex at the interface and the preferential adsorption in certain solvent systems (Watarai, Gotoh, & Gotoh, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用機序

Target of Action

Similar compounds such as bronopol (2-bromo-2-nitro-1,3-propanediol) have wide-spectrum antimicrobial properties

Mode of Action

It’s worth noting that brominated compounds often participate in reactions such as the suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Brominated compounds like bronopol have been used as biocides and preservatives, indicating they may interact with various biochemical pathways to exert their effects .

Result of Action

Similar compounds like bronopol have antimicrobial properties, suggesting that 2-bromo-5-isopropoxytoluene may also have potential antimicrobial effects .

Action Environment

The stability and reactivity of similar brominated compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

1-bromo-2-methyl-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQADIFNVMNUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)

![6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine](/img/structure/B2464924.png)

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)